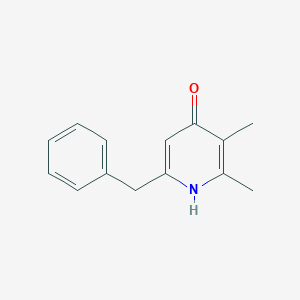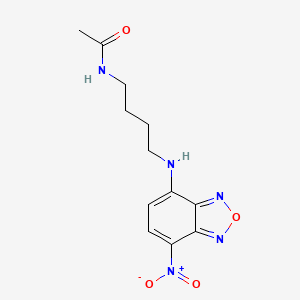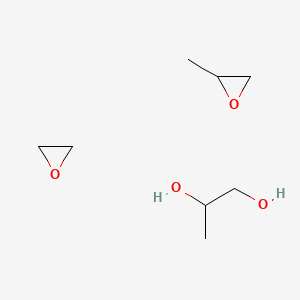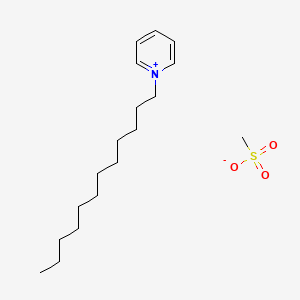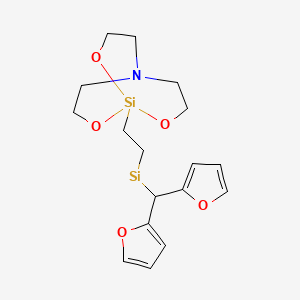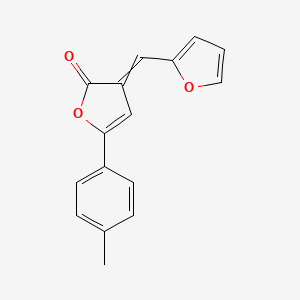
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring substituted with a furanylmethylene group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-furylaldehyde with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydrofuranones.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-phenyl-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-chlorophenyl)-
- 2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methoxyphenyl)-
Uniqueness
2(3H)-Furanone, 3-(2-furanylmethylene)-5-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This substitution can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Propiedades
Número CAS |
65095-25-2 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethylidene)-5-(4-methylphenyl)furan-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-4-6-12(7-5-11)15-10-13(16(17)19-15)9-14-3-2-8-18-14/h2-10H,1H3 |
Clave InChI |
NIFJDUGWNTVUIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CO3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



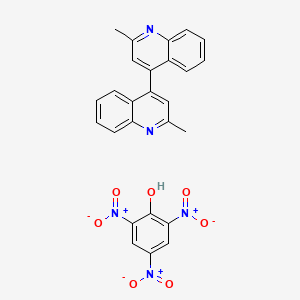
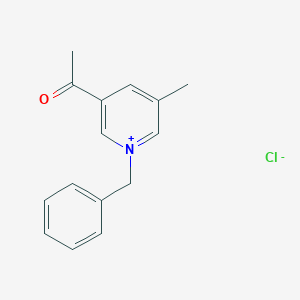
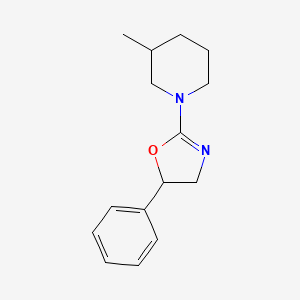
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
